N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Overview
Description
N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is an intricate chemical compound known for its diverse potential in various scientific research fields. It is comprised of a pyridazine ring, a quinoline moiety, and a furan group, making it a compound of considerable interest due to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions:
Formation of Intermediate Compounds: : The process begins with the preparation of intermediate compounds, including the quinoline and furan derivatives.
Thioether Bond Formation: : Utilizing thiolation reactions, the quinoline derivative is linked to the pyridazine ring.
Amidation Reaction: : Finally, the carboxyl group of the furan ring is converted to the carboxamide using reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrially, this compound can be synthesized through scalable processes involving automated chemical synthesis apparatus, ensuring high purity and yield. Optimization of reaction parameters such as temperature, pH, and solvent choice is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo a variety of chemical reactions:
Oxidation: : The quinoline moiety can be oxidized using agents like potassium permanganate or chromium trioxide, yielding quinolone derivatives.
Reduction: : Hydrogenation reactions can reduce the furan ring, transforming it into a tetrahydrofuran structure.
Substitution: : Electrophilic substitution reactions can modify the pyridazine ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: : Halogens (Cl2, Br2), nitration reagents (HNO3)
Major Products Formed
Oxidized quinoline derivatives
Reduced tetrahydrofuran derivatives
Substituted pyridazine derivatives
Scientific Research Applications
This compound's structure lends itself to diverse applications across various scientific domains:
Chemistry: : Utilized as a building block for synthesizing more complex molecules, serving as a valuable intermediate in organic synthesis.
Biology: : Studied for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: : Investigated for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: : Used in the development of advanced materials, owing to its unique structural properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: : It affects pathways related to cell proliferation, apoptosis, and signal transduction, which are critical in cancer research and treatment.
Comparison with Similar Compounds
N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide stands out due to its unique combination of structural elements. Similar compounds include:
N-(pyridazinyl)furan-2-carboxamides: : These lack the quinoline moiety, making them less complex.
Quinoline derivatives: : These do not include the furan ring, limiting their reactivity compared to the target compound.
Thioether-linked compounds: : Although they share the thioether bond, their lack of the pyridazine or furan components makes them structurally distinct.
Properties
IUPAC Name |
N-[6-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-16-8-9-18-17(15-16)5-2-12-27(18)22(28)7-4-14-31-21-11-10-20(25-26-21)24-23(29)19-6-3-13-30-19/h3,6,8-11,13,15H,2,4-5,7,12,14H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEFFPYBUVLWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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